Methyl-(3-methylphenyl)iodanium

Description

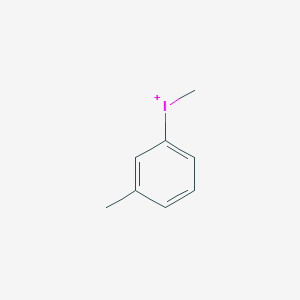

Methyl-(3-methylphenyl)iodanium is an iodonium salt characterized by a positively charged iodine atom bonded to a methyl group and a 3-methylphenyl group. These diaryliodonium salts are widely utilized in organic synthesis as arylating agents, photoinitiators, and precursors for radiopharmaceuticals due to their high reactivity and stability under various conditions .

Properties

CAS No. |

20050-91-3 |

|---|---|

Molecular Formula |

C8H10I+ |

Molecular Weight |

233.07 g/mol |

IUPAC Name |

methyl-(3-methylphenyl)iodanium |

InChI |

InChI=1S/C8H10I/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/q+1 |

InChI Key |

RUBFPNKISGEGJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[I+]C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-(3-methylphenyl)iodanium can be synthesized through the reaction of iodobenzene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-methylphenyl)iodanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iodonium salts.

Reduction: Reduction reactions can convert the iodonium group back to an iodide.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of iodonium salts.

Reduction: Formation of iodide derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl-(3-methylphenyl)iodanium has several scientific research applications:

Biology: Investigated for its potential use in radiolabeling for imaging studies.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl-(3-methylphenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical transformations. The iodine atom in the compound can act as an electrophile, facilitating the formation of new carbon-iodine bonds. This reactivity is harnessed in synthetic applications to introduce iodine into target molecules.

Comparison with Similar Compounds

Key Structural Differences :

- Methyl-(3-methylphenyl)iodanium : Features a methyl group and a 3-methylphenyl group attached to iodine. The meta-methyl substituent may sterically hinder electrophilic substitution reactions compared to para-substituted analogs.

- Diphenyliodonium Salts : Lack alkyl substituents, leading to higher symmetry but lower solubility in polar solvents.

- Bis(4-methylphenyl)iodonium Salts : Para-methyl groups enhance solubility and thermal stability due to reduced crystal lattice energy.

Physicochemical Properties

The table below extrapolates properties of this compound based on trends observed in structurally related iodonium salts:

| Property | This compound (Predicted) | Diphenyliodonium Chloride | Bis(4-methylphenyl)iodonium Tetrafluoroborate |

|---|---|---|---|

| Melting Point (°C) | 120–140 (decomp.) | 245–247 | 180–185 |

| Solubility in DMSO | High | Moderate | High |

| Thermal Stability | Moderate | High | High |

| Reactivity in SN2 Reactions | Moderate | Low | High |

Notes:

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR to confirm substituent positions and iodine bonding environments.

- X-ray crystallography : For unambiguous structural determination; refine data using SHELXL to resolve bond lengths and angles .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Elemental analysis : Confirm stoichiometry. For impurities, combine HPLC with UV-Vis detection .

How should researchers address contradictions between experimental data and computational models?

Q. Advanced

- Parameter validation : Cross-check computational inputs (e.g., DFT functional choices, basis sets) against experimental conditions.

- Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factor discrepancies in SHELXL refinements) .

- Collaborative review : Compare results with literature on analogous iodonium salts (e.g., hypervalent iodine reactivity studies) .

What strategies optimize reaction yields for this compound synthesis?

Q. Advanced

- Catalyst screening : Test Lewis acids (e.g., BF) to enhance iodonium transfer efficiency.

- Solvent effects : Compare yields in DMF vs. dichloromethane to assess polarity impacts.

- Stoichiometric adjustments : Incrementally vary iodine precursor ratios (e.g., 1.1–1.5 equivalents) to balance reactivity and side-product formation .

How can a focused research question be formulated for studying this compound?

Basic

Follow guidelines for specificity and testability:

- Example : “How does electron-donating substituents on the phenyl ring influence the electrophilic reactivity of this compound in cross-coupling reactions?”

- Scope refinement : Limit variables (e.g., substituent position, solvent systems) and prioritize hypotheses answerable via controlled experiments .

What advanced methods improve crystal structure refinement of this compound?

Q. Advanced

- SHELXL parameters : Use TWIN and BASF commands to handle twinned crystals or disorder.

- High-resolution data : Collect synchrotron X-ray data (≤0.8 Å resolution) for precise electron density mapping.

- Validation tools : Apply R and GooF metrics to assess refinement quality .

How can computational studies predict this compound’s reactivity?

Q. Advanced

- DFT calculations : Model transition states for iodonium transfer reactions using B3LYP/6-31G(d) basis sets.

- NBO analysis : Identify hypervalent bonding interactions and charge distribution.

- Benchmarking : Compare computed vs. experimental I NMR chemical shifts to validate accuracy .

What methodologies effectively isolate this compound from reaction impurities?

Q. Basic

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Monitoring : Track purity via TLC or inline UV detectors during HPLC .

How does this compound’s stability vary under different storage conditions?

Q. Advanced

- Thermal analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., >120°C).

- Light sensitivity : Conduct UV stability tests in amber vs. clear glass vials.

- Moisture control : Store under inert gas (N) with molecular sieves to prevent hydrolysis .

What role does this compound play in hypervalent iodine chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.